(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
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Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a weak base, with a KB of 4 × 10⁻⁹. Structurally, pyrrole is a 5-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
Pyrrole compounds can be synthesized using the Paal-Knorr Pyrrole Synthesis, the Van Leusen reaction, or the Knorr pyrrole synthesis, among others . The exact method would depend on the starting materials and the desired substitutions on the pyrrole ring .Molecular Structure Analysis
The molecular structure of pyrrole is a planar five-membered ring. It is aromatic because it contains 4n+2 π electrons (with n=1), and it follows Hückel’s rule .Chemical Reactions Analysis
Pyrrole is particularly reactive to electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring. It is also sensitive to oxidation, and oxidized pyrrole is non-aromatic and open to further reactions .Physical And Chemical Properties Analysis
Pyrrole is a weak base, tending to form salts only with strong acids. It is also a highly polar compound, so it mixes well with water. It is less dense than water and, when in solution, it has a sweet, ether-like odor .Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3aS,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)16-8-12(18)17-10-6-4-5-9(10)7-11(17)13(19)20/h9-11H,4-8H2,1-3H3,(H,16,21)(H,19,20)/t9-,10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXWHNJNQKEDGB-DCAQKATOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1C2CCCC2CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
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